![molecular formula C15H13ClF4N4O B2825408 3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034381-23-0](/img/structure/B2825408.png)

3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

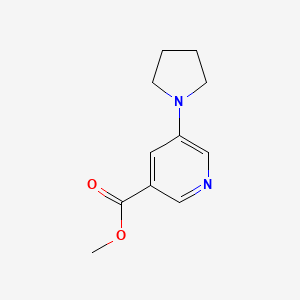

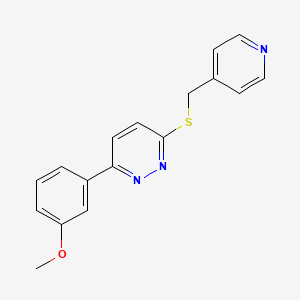

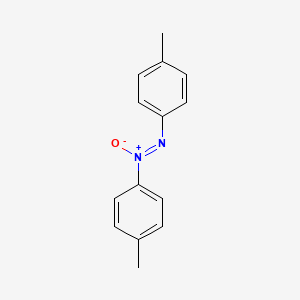

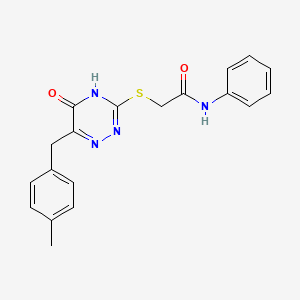

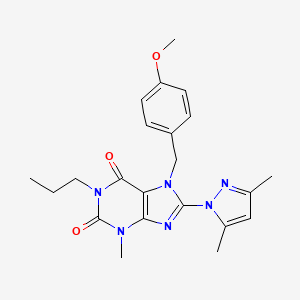

The compound “3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The molecule also contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the trifluoromethyl group. Triazole compounds can be synthesized using various methods . The trifluoromethyl group can be introduced using several methods, such as treatment with sulfur tetrafluoride or through the Swarts reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the triazole ring, and the benzamide group. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to lower the basicity of compounds like trifluoroethanol . The triazole ring is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to significantly affect the properties of the compound, including its acidity and basicity .Scientific Research Applications

Synthesis and Biological Activities

Enaminones as Precursors : Research by Riyadh (2011) explored enaminones as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. This study demonstrates the potential of compounds with complex nitrogen-containing rings (like triazolopyridines) in medicinal chemistry, indicating a methodological relevance to the synthesis of compounds similar to the one Riyadh, 2011.

Antitumor Agents : Zhang et al. (2007) described the development of 2-cyanoaminopyrimidines as antitumor agents, showcasing the application of fluorinated and chlorinated compounds in cancer research. Their work on modifying triazolopyrimidines to improve anticancer activity offers insights into the therapeutic potential of structurally complex compounds Zhang et al., 2007.

Antimicrobial Activity : Carmellino et al. (1994) synthesized fluoro and trifluoromethyl derivatives of benzisothiazol-3(2H)-ones and evaluated their antimicrobial activity. This research points to the importance of fluorinated compounds in developing new antimicrobial agents Carmellino et al., 1994.

Chemical Synthesis Methodologies

Metal-Free Synthesis : Zheng et al. (2014) developed a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for constructing such skeletons through oxidative N-N bond formation. This methodology could be pertinent to synthesizing the compound , given its structural similarities Zheng et al., 2014.

Fluorination Techniques : Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, using monofluorination techniques that are relevant to the synthesis of fluorinated compounds like the one of interest Surmont et al., 2011.

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-chloro-4-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF4N4O/c16-10-5-8(1-3-11(10)17)14(25)21-6-13-23-22-12-4-2-9(7-24(12)13)15(18,19)20/h1,3,5,9H,2,4,6-7H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLLRNAHGOGQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)

![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2825339.png)

![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2825344.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2825348.png)